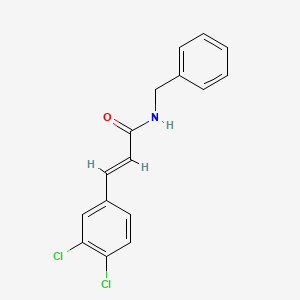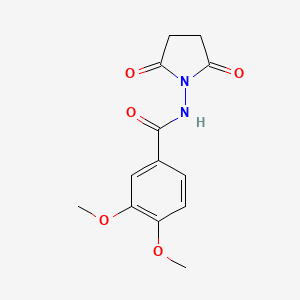
N-benzyl-3-(3,4-dichlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-(3,4-dichlorophenyl)acrylamide, also known as BDAA, is a synthetic compound that has gained attention in the scientific community due to its potential biological and medicinal applications. This compound belongs to the class of acrylamides, which are widely used in the chemical industry for their ability to polymerize and form hydrogels. BDAA has been found to possess unique properties that make it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of N-benzyl-3-(3,4-dichlorophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of using N-benzyl-3-(3,4-dichlorophenyl)acrylamide in lab experiments is its high purity and solubility in organic solvents. This makes it easy to prepare and use in various assays and experiments. However, one limitation of this compound is its potential toxicity, which must be carefully monitored when using it in cell culture or animal studies.
Orientations Futures
There are several potential future directions for research involving N-benzyl-3-(3,4-dichlorophenyl)acrylamide. One area of interest is its potential use in the treatment of cancer, particularly as a chemotherapeutic agent. Another area of interest is its potential use in the development of new anti-inflammatory drugs. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and biotechnology.
In conclusion, this compound is a promising compound that has gained attention in the scientific community due to its potential biological and medicinal applications. Its unique properties make it a promising candidate for various research applications, including the development of new drugs and therapies. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and biotechnology.
Méthodes De Synthèse
The synthesis of N-benzyl-3-(3,4-dichlorophenyl)acrylamide involves the reaction of benzylamine with 3,4-dichlorophenylacrylic acid under basic conditions. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. The purity of this compound can be determined using techniques such as thin-layer chromatography and high-performance liquid chromatography.
Applications De Recherche Scientifique
N-benzyl-3-(3,4-dichlorophenyl)acrylamide has been extensively studied for its potential use in the development of new drugs and therapies. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the treatment of various diseases. This compound has also been investigated for its ability to inhibit the activity of enzymes such as tyrosinase, which is involved in the production of melanin.
Propriétés
IUPAC Name |
(E)-N-benzyl-3-(3,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c17-14-8-6-12(10-15(14)18)7-9-16(20)19-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,19,20)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMRUAKWMPBPLB-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5815312.png)
![1-{4-[(1,3-benzodioxol-5-ylmethylene)amino]phenyl}ethanone](/img/structure/B5815319.png)

![N-(2,3-dimethylphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5815339.png)
![3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5815341.png)
![methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate](/img/structure/B5815358.png)
![4-methyl-1-[(4-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5815366.png)


![1-[3-(2-furyl)acryloyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5815393.png)
![4-{[(2-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5815403.png)
![3-(propylthio)-N-(2-thienylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5815404.png)
![2-[3-(2-chloro-6-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5815408.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5815410.png)